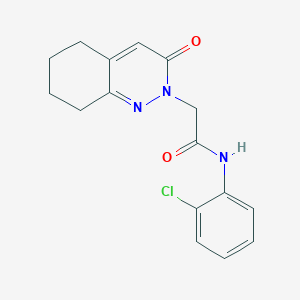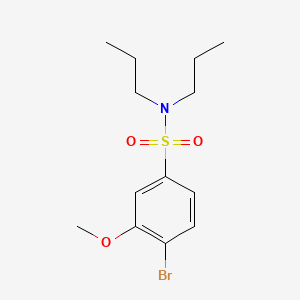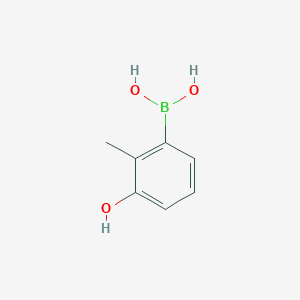![molecular formula C18H14N4O2 B2410210 N-((1H-benzo[d]imidazol-2-il)metil)-5-feniloxazol-2-carboxamida CAS No. 1787905-54-7](/img/structure/B2410210.png)
N-((1H-benzo[d]imidazol-2-il)metil)-5-feniloxazol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide: is a complex organic compound that features both benzimidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Aplicaciones Científicas De Investigación
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities, which suggests that they may interact with various targets in the body .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical processes, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which suggests that they may have favorable pharmacokinetic profiles .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, which suggests that they may be relatively stable under a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
It is known that benzimidazole derivatives have been broadly examined for their anticancer potential . They have shown significant antimicrobial activity with minimum inhibitory concentration (MIC) in the range of 0.007 and 0.061 µM/ml . The anticancer screening results demonstrated that certain benzimidazole derivatives were potent compounds against cancer cell lines .
Cellular Effects
Benzimidazole derivatives have been found to inhibit the growth of certain cancer cell lines . For instance, certain derivatives have shown high cytotoxic activities against human colorectal carcinoma cell line (HCT116) .
Molecular Mechanism
Benzimidazole derivatives have been found to act as allosteric inhibitors and block the polymerase before elongation .
Dosage Effects in Animal Models
It has been found that a dose of 1.34 mg/kg was found to be safe for certain synthesized compounds, while the toxic dose was 5.67 mg/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves the formation of the benzimidazole and oxazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further reacted to introduce the oxazole ring . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new aromatic or aliphatic groups.
Comparación Con Compuestos Similares
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core and have been studied for their optoelectronic properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound also features the benzimidazole ring and is used in various synthetic applications.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide is unique due to the presence of both benzimidazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications that are not possible with simpler compounds.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(18-20-10-15(24-18)12-6-2-1-3-7-12)19-11-16-21-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZRWMUKQFIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)







![3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-](/img/structure/B2410144.png)

![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)


